molecular formula C16H26N2O4S B4629984 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

Cat. No.: B4629984
M. Wt: 342.5 g/mol
InChI Key: DGCSXXBYROYCFR-UHFFFAOYSA-N
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Description

(4-Methoxy-2,3-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,3-dimethylphenyl)sulfonylamine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated monitoring systems, and purification techniques such as recrystallization or column chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,3-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-2,3-dimethylphenylsulfonyl derivative.

    Reduction: Formation of 4-methoxy-2,3-dimethylphenylsulfide derivative.

    Substitution: Formation of various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-2,3-dimethylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-2,3-dimethylphenyl)sulfonylamine
  • (4-Methoxy-2,3-dimethylphenyl)sulfonylamine
  • (4-Methoxy-2,3-dimethylphenyl)sulfonylamine

Uniqueness

(4-Methoxy-2,3-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the morpholine ring improves its solubility and bioavailability. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-13-14(2)16(6-5-15(13)21-3)23(19,20)17-7-4-8-18-9-11-22-12-10-18/h5-6,17H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSXXBYROYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

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